[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone
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Overview
Description
1-(2-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone typically involves the following steps:
- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
- Formation of the Pyridine Ring : The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
- Fusion of Pyrazole and Pyridine Rings : The pyrazole and pyridine rings are fused together through cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct orientation and bonding.
- Functional Group Addition : The addition of the fluorophenyl and pyrrolidinyl groups is achieved through substitution reactions, where the appropriate reagents and conditions are used to introduce these groups onto the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, where the addition of oxygen or removal of hydrogen occurs, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution : Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
- Oxidizing Agents : Potassium permanganate, hydrogen peroxide.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
- Catalysts : Palladium on carbon, platinum oxide.
- Solvents : Acetonitrile, dichloromethane, ethanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with specific molecular targets may lead to the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and reactivity under various conditions.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to changes in cellular functions. For example, the compound may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites. Alternatively, it may bind to receptors and alter signal transduction pathways, resulting in changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds:
- 1-(2-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylmethanone
- 1-(2-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone
- 1-(2-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-2-ylmethanone
Uniqueness: The uniqueness of 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone lies in its specific substitution pattern and functional groups. These features contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17FN4O |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
[1-(2-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H17FN4O/c1-12-10-13(18(24)22-8-4-5-9-22)14-11-20-23(17(14)21-12)16-7-3-2-6-15(16)19/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
InChI Key |
PGBBDZODGJEHIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3=CC=CC=C3F)C(=O)N4CCCC4 |
Origin of Product |
United States |
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